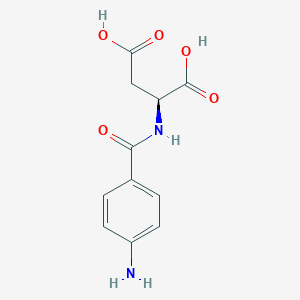
L-Aspartic acid, N-(4-aminobenzoyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Aspartic acid, N-(4-aminobenzoyl)-, also known as N-(4-aminobenzoyl)-L-glutamic acid, is a compound with the molecular formula C12H14N2O5. It is a derivative of L-aspartic acid, where the amino group is substituted with a 4-aminobenzoyl group. This compound is of significant interest due to its applications in various fields, including chemistry, biology, medicine, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Aspartic acid, N-(4-aminobenzoyl)- typically involves the reaction of L-aspartic acid with 4-aminobenzoic acid under specific conditions. One common method is the use of ethylenediamine-N,N’-disuccinic acid lyase (EDDS lyase) as a biocatalyst. This enzyme facilitates the addition of structurally diverse arylalkylamines to fumarate, resulting in the formation of N-substituted L-aspartic acids .
Industrial Production Methods
Industrial production of this compound often involves multi-step processes, including reductive amination or asymmetric hydroamination strategies. These methods can be complex and require precise control of reaction conditions to achieve high yields and purity .
化学反応の分析
Types of Reactions
L-Aspartic acid, N-(4-aminobenzoyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of L-Aspartic acid, N-(4-aminobenzoyl)- can lead to the formation of corresponding oxo derivatives, while reduction can yield amine derivatives .
科学的研究の応用
L-Aspartic acid, N-(4-aminobenzoyl)- has a wide range of scientific research applications:
作用機序
The mechanism of action of L-Aspartic acid, N-(4-aminobenzoyl)- involves its interaction with specific molecular targets and pathways. It is metabolized by bacterial p-aminobenzoate auxotrophs possessing the enzyme p-aminobenzoyl-glutamate hydrolase. This enzyme catalyzes the hydrolysis of the compound, leading to the release of 4-aminobenzoic acid and L-glutamic acid . The compound’s effects are mediated through its role in folate metabolism and its interaction with folate receptors .
類似化合物との比較
L-Aspartic acid, N-(4-aminobenzoyl)- can be compared with other similar compounds, such as:
N-(4-Aminobenzoyl)-L-glutamic acid: Similar in structure but differs in the amino acid backbone.
4-Aminobenzoic acid: Lacks the L-aspartic acid moiety and has different chemical properties and applications.
Folic acid: Contains a pteridine ring system and is involved in different metabolic pathways.
The uniqueness of L-Aspartic acid, N-(4-aminobenzoyl)- lies in its specific structure, which allows it to participate in unique biochemical reactions and pathways, making it valuable for various scientific and industrial applications .
特性
CAS番号 |
58108-00-2 |
|---|---|
分子式 |
C11H12N2O5 |
分子量 |
252.22 g/mol |
IUPAC名 |
(2S)-2-[(4-aminobenzoyl)amino]butanedioic acid |
InChI |
InChI=1S/C11H12N2O5/c12-7-3-1-6(2-4-7)10(16)13-8(11(17)18)5-9(14)15/h1-4,8H,5,12H2,(H,13,16)(H,14,15)(H,17,18)/t8-/m0/s1 |
InChIキー |
YPLGAULFDCWEQI-QMMMGPOBSA-N |
異性体SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CC(=O)O)C(=O)O)N |
正規SMILES |
C1=CC(=CC=C1C(=O)NC(CC(=O)O)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


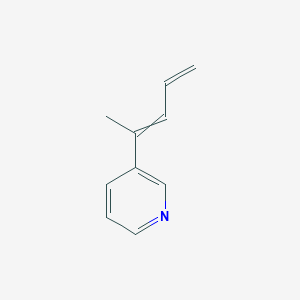
![Pyrrolo[1,2-a]pyrimidine, 2,4-dimethyl-7-phenyl-](/img/structure/B14620644.png)
![6-Phenylbicyclo[3.2.0]hept-6-ene](/img/structure/B14620647.png)
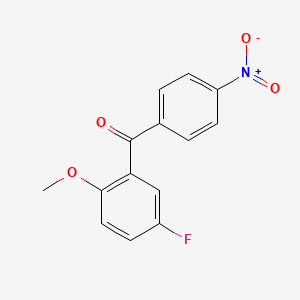
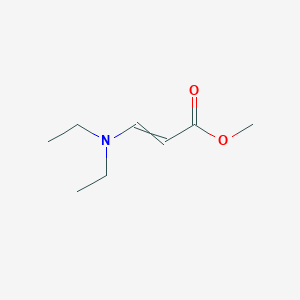

![Acetamide, N,N'-[(4-bromophenyl)methylene]bis[2,2-dichloro-](/img/structure/B14620680.png)
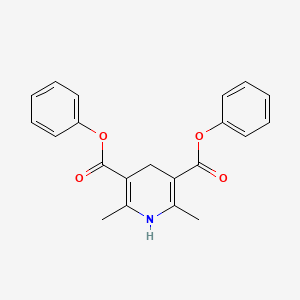
![4-Methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B14620692.png)
![12-Methylbicyclo[9.3.1]pentadec-11-en-15-one](/img/structure/B14620695.png)
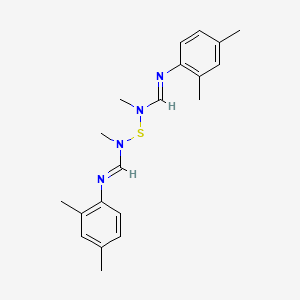

![10-Phenyl-5,10-dihydroindeno[1,2-b]indole](/img/structure/B14620721.png)
![8a-Ethoxy-4a,8a-dihydro-4H,5H-pyrano[2,3-b]pyran](/img/structure/B14620722.png)
